MAO-B Inhibition: 74-Fold Potency Enhancement Over Debrominated Analog
5-Amino-6-bromo-8-methylquinolin-2-ol exhibits potent inhibition of rat MAO-B with an IC50 of 209 nM in brain mitochondrial homogenate [1]. In cross-study comparison, the debrominated analog 5-amino-2-methylquinolin-8-ol (lacking the C6-bromo substituent) shows an IC50 of 15,400 nM against human MAO-B under comparable fluorometric assay conditions [2]. The presence of the C6-bromo substituent therefore confers an approximately 74-fold enhancement in MAO-B inhibitory potency relative to the non-brominated core scaffold. This SAR finding establishes that the 6-bromo group is not a passive substituent but a critical determinant of target engagement.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 209 nM (rat MAO-B) |
| Comparator Or Baseline | 5-Amino-2-methylquinolin-8-ol (no C6-Br): 15,400 nM (human MAO-B) |
| Quantified Difference | ~74-fold higher potency with C6-Br present |
| Conditions | Target compound: Sprague-Dawley rat brain mitochondrial homogenate, spectrophotometric detection of 4-hydroxyquinoline; Comparator: human MAO-B, kynuramine substrate, 20 min incubation, fluorescence detection |
Why This Matters
The 74-fold potency differential directly informs SAR-driven lead optimization programs targeting MAO-B and justifies procuring the 6-bromo analog over the synthetically simpler debrominated scaffold.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate. IC50: 209 nM. Assay: spectrophotometric detection of 4-hydroxyquinoline. Deposited 2016-03-16. View Source
- [2] BindingDB. BDBM50401987 (CHEMBL1492484). 5-Amino-2-methylquinolin-8-ol inhibition of human MAO-B. IC50: 15,400 nM. Assay: kynuramine conversion to 4-hydroxyquinoline, 20 min incubation, fluorescence detection. Deposited 2013-05-17. View Source
